molecular formula C27H38N2O2 B2393164 Fmoc-DADod HCl CAS No. 1822787-41-6

Fmoc-DADod HCl

Cat. No.: B2393164
CAS No.: 1822787-41-6
M. Wt: 422.613
InChI Key: TYTYBYVCBVTTQQ-UHFFFAOYSA-N
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Description

Fmoc-DADod HCl, also known as fluorenylmethyloxycarbonyl-DADod hydrochloride, is a compound used primarily in the field of organic synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group commonly employed to protect amines during peptide synthesis. The compound is particularly valued for its ability to form stable carbamates with amines, which can be easily removed under basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADod HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the appropriate amine under Schotten-Baumann conditions. This reaction is usually carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide. The reaction proceeds with the formation of hydrochloric acid as a byproduct, which is neutralized by the base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of Fmoc-DADod HCl involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group during subsequent synthetic steps. The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine, which results in the formation of a free amine and dibenzofulvene . The stability of the carbamate linkage and the ease of deprotection make this compound a valuable tool in organic synthesis.

Comparison with Similar Compounds

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(12-aminododecyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O2.ClH/c28-19-13-7-5-3-1-2-4-6-8-14-20-29-27(30)31-21-26-24-17-11-9-15-22(24)23-16-10-12-18-25(23)26;/h9-12,15-18,26H,1-8,13-14,19-21,28H2,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSWGIAISQHAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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